molecular formula C25H22ClNO4 B15283775 5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15283775
M. Wt: 435.9 g/mol
InChI Key: FKDCUFXTZBPYAU-UHFFFAOYSA-N
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Description

5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific functional groups are then introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C25H22ClNO4/c1-16-6-3-4-7-18(16)15-27-22-11-10-19(26)13-21(22)25(30,24(27)29)14-23(28)17-8-5-9-20(12-17)31-2/h3-13,30H,14-15H2,1-2H3

InChI Key

FKDCUFXTZBPYAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O

Origin of Product

United States

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